1-Dodecyl-3-methylimidazolium chloride

Beschreibung

Classification within Imidazolium-Based Ionic Liquids

[C12mim]Cl belongs to the broader category of imidazolium-based ionic liquids, which are among the most extensively studied and utilized types of ionic liquids. innospk.com The defining feature of this class is the imidazolium (B1220033) cation, a five-membered aromatic ring containing two nitrogen atoms. The properties of these ionic liquids can be finely tuned by modifying the alkyl substituents on the nitrogen atoms of the imidazolium ring. innospk.com

Structural Characteristics and Amphiphilic Nature of [C12mim]Cl

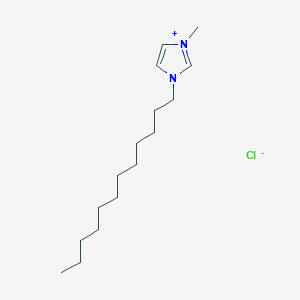

The defining characteristic of 1-Dodecyl-3-methylimidazolium (B1224283) chloride is its amphiphilic structure, which is responsible for its surfactant-like behavior. The molecule can be deconstructed into two primary components: a hydrophilic "head" and a hydrophobic "tail".

Hydrophilic Head: The positively charged 1-methylimidazolium (B8483265) ring serves as the polar, water-soluble head of the molecule. researchgate.net

Hydrophobic Tail: The long, nonpolar 12-carbon dodecyl chain acts as the water-insoluble tail. researchgate.net

This dual nature forces the molecules to arrange themselves at interfaces, such as the boundary between water and oil or water and air, to minimize unfavorable interactions between the hydrophobic tail and the aqueous environment. In aqueous solutions, once a certain concentration known as the critical micelle concentration (CMC) is reached, these molecules self-assemble into spherical structures called micelles. researchgate.net In these micelles, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic imidazolium heads form the outer surface, interacting with the surrounding water molecules. researchgate.net This behavior is the hallmark of a surfactant and underpins the "surface-active" designation of [C12mim]Cl.

Physicochemical Properties of 1-Dodecyl-3-methylimidazolium Chloride

| Property | Value | Reference |

|---|---|---|

| CAS Number | 114569-84-5 | ontosight.aiglpbio.com |

| Molecular Formula | C16H31ClN2 | glpbio.com |

Overview of Research Significance in Modern Chemistry

The unique combination of ionic liquid characteristics (e.g., low volatility, high thermal stability) and surfactant properties makes [C12mim]Cl a compound of significant interest across various fields of modern chemistry. ontosight.ai Its potential applications are diverse and continue to be an active area of research.

Green Chemistry: Like many ionic liquids, [C12mim]Cl has very low vapor pressure, which reduces air pollution compared to volatile organic solvents, aligning with the principles of green chemistry. innospk.com

Catalysis and Synthesis: It can serve as a solvent or catalyst in chemical reactions, potentially enhancing reaction rates and selectivity. ontosight.ai Its ability to dissolve a wide range of organic and inorganic substances makes it a versatile medium for synthesis. innospk.com

Enhanced Oil Recovery (EOR): Research has shown that [C12mim]Cl can significantly reduce the interfacial tension (IFT) between oil and water. researchgate.net This property is highly valuable in tertiary oil recovery processes, where lowering the IFT helps to mobilize residual oil trapped in reservoir pores. researchgate.net Studies have demonstrated its effectiveness, even in high-salinity conditions where traditional surfactants often fail. researchgate.net

Biotechnology and Materials Science: The self-assembly of [C12mim]Cl is utilized in the formation of nanostructures. Its interactions with biomolecules like DNA have been investigated, revealing that it can induce conformational changes, leading to the formation of compact aggregates. nih.gov This has implications for gene delivery and other biomedical applications.

Antimicrobial Applications: Imidazolium-based ionic liquids with long alkyl chains, including the dodecyl variant, have demonstrated antimicrobial and antibiofilm activity against clinically important pathogens. nih.gov The proposed mechanism involves the disruption of bacterial cell membranes, leading to inhibited growth and biofilm formation. nih.gov

Separation Processes: The tunable solvency of [C12mim]Cl makes it a candidate for use in extraction and purification processes. ontosight.ai

The versatility of this compound, stemming from its dual identity as both an ionic liquid and a surfactant, continues to drive research into new and innovative applications in both industrial and academic settings.

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

1-dodecyl-3-methylimidazol-3-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31N2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;/h14-16H,3-13H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPXNHKQUEXEWAM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1C=C[N+](=C1)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047918 | |

| Record name | 1-Dodecyl-3-methylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114569-84-5 | |

| Record name | 1-Dodecyl-3-methylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Dodecyl-3-methyl-1H-imidazol-3-ium Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Dodecyl-3-methylimidazolium chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY5Q72FW73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Analytical Characterization for Research Purity

Established Synthetic Pathways for 1-Dodecyl-3-methylimidazolium (B1224283) Chloride

The preparation of 1-dodecyl-3-methylimidazolium chloride can be achieved through two primary methodologies: direct alkylation, which is the most straightforward approach, and anion exchange, which offers versatility in synthesizing a range of ionic liquids from a common precursor.

Direct alkylation is a common and direct method for the synthesis of 1-alkyl-3-methylimidazolium halides. This method involves the quaternization of a 1-methylimidazole (B24206) with a corresponding alkyl halide. For the synthesis of this compound, this is typically achieved by reacting 1-methylimidazole with 1-chlorododecane (B51209).

The reaction is a type of Menschutkin reaction, a nucleophilic substitution where the lone pair of electrons on one of the nitrogen atoms of the imidazole (B134444) ring attacks the electrophilic carbon of the 1-chlorododecane, displacing the chloride ion. The reaction is often carried out by heating the neat reactants or by using a solvent such as acetonitrile (B52724) or toluene. A general procedure involves refluxing a solution of 1-methylimidazole and 1-chlorododecane for an extended period, often 24 to 48 hours, to ensure complete reaction. mdpi.com After the reaction is complete, the product is typically washed with a non-polar solvent like ethyl acetate (B1210297) to remove any unreacted starting materials. mdpi.com The final product is then dried under vacuum to remove any residual solvent. The direct alkylation of 1-methylimidazole with 1-bromododecane (B92323) to form the corresponding bromide salt is also a well-documented procedure, which proceeds under similar conditions. nih.gov

Table 1: Typical Reaction Parameters for Direct Alkylation

| Parameter | Typical Condition |

|---|---|

| Reactants | 1-methylimidazole and 1-chlorododecane |

| Solvent | Acetonitrile, Toluene, or neat |

| Temperature | Reflux |

| Reaction Time | 24 - 48 hours |

| Purification | Washing with ethyl acetate, followed by vacuum drying |

One common approach involves the use of anion exchange resins. nih.govrsc.orgresearchgate.net In this procedure, a column is packed with a resin that has been pre-loaded with chloride ions. A solution of a 1-dodecyl-3-methylimidazolium salt with a different anion (e.g., bromide or iodide) is then passed through the column. The resin captures the original anion and releases a chloride ion, resulting in the desired this compound in the eluent. This method is highly efficient and can yield products with very low halide impurities. nih.gov

Another method is metathesis, which involves reacting the 1-dodecyl-3-methylimidazolium salt (e.g., bromide) with a metal chloride salt, such as silver chloride. rsc.org The reaction is typically carried out in a suitable solvent. The insoluble silver bromide precipitates out of the solution, which can then be removed by filtration, leaving the this compound in the solution. The solvent is then removed under reduced pressure to yield the final product.

Advanced Analytical Techniques for Research Validation

To ensure the successful synthesis and purity of this compound for research purposes, a combination of spectroscopic and spectrometric techniques is employed for thorough characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR are used to confirm the presence of the imidazolium (B1220033) ring and the dodecyl chain, and to ensure the correct connectivity of the atoms.

In the ¹H NMR spectrum, characteristic signals are observed for the protons on the imidazolium ring, the methyl group attached to the nitrogen, and the long dodecyl chain. The proton at the C2 position of the imidazolium ring (between the two nitrogen atoms) is the most deshielded and typically appears as a singlet at a high chemical shift. The protons at the C4 and C5 positions of the ring appear at slightly lower chemical shifts. The methyl group protons on the nitrogen give a characteristic singlet, while the protons of the dodecyl chain show a triplet for the terminal methyl group and a series of multiplets for the methylene (B1212753) groups.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbon at the C2 position of the imidazolium ring is highly deshielded. The other two carbons of the imidazolium ring appear at lower chemical shifts, followed by the carbons of the dodecyl chain and the methyl group on the nitrogen.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (δ) in ppm for the 1-Dodecyl-3-methylimidazolium Cation

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Imidazolium C2-H | ~10.4 | ~137.7 |

| Imidazolium C4-H & C5-H | ~7.4 - 7.5 | ~123.5, ~121.7 |

| N-CH₃ | ~4.1 | ~36.8 |

| N-CH₂-(CH₂)₁₀-CH₃ | ~4.3 | ~50.2 |

| N-CH₂-CH₂-(CH₂)₉-CH₃ | ~1.9 | ~30.3 |

| -(CH₂)₉- | ~1.2 - 1.3 | ~22.7 - 31.9 |

| -CH₃ | ~0.9 | ~14.1 |

Note: Exact chemical shifts can vary depending on the solvent and concentration. rsc.org

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound by analyzing the absorption of infrared radiation. The FTIR spectrum of [C12MIM][Cl] displays characteristic bands corresponding to the vibrations of the imidazolium ring and the alkyl chain.

Key absorption bands include the C-H stretching vibrations of the dodecyl chain's methylene groups and the imidazolium ring. The asymmetric and symmetric stretching of the C-H bonds in the alkyl chain are typically observed in the 2850-2960 cm⁻¹ region. The C-H stretching of the imidazolium ring appears at higher wavenumbers, usually above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the imidazolium ring are found in the 1500-1600 cm⁻¹ region. ijcrr.comorientjchem.org

Table 3: Characteristic FTIR Absorption Bands for 1-Alkyl-3-methylimidazolium Chlorides

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3000 - 3200 | C-H stretching (Imidazolium ring) |

| 2850 - 2960 | Asymmetric and symmetric C-H stretching (Alkyl chain) |

| ~1570 | C=C and C=N stretching (Imidazolium ring framework) |

| ~1465 | C-H bending (Alkyl chain) |

| ~1170 | Imidazolium ring breathing |

Note: Data is based on similar 1-alkyl-3-methylimidazolium chlorides. ijcrr.comresearchgate.netmdpi.com

Mass spectrometry (MS), particularly with electrospray ionization (ESI), is a powerful technique for confirming the identity of the 1-dodecyl-3-methylimidazolium cation. nih.govresearchgate.net In ESI-MS, the ionic liquid is introduced into the mass spectrometer in solution, and the analysis in the positive ion mode will show a prominent peak corresponding to the mass-to-charge ratio (m/z) of the intact cation, [C12MIM]⁺.

The theoretical molecular weight of the 1-dodecyl-3-methylimidazolium cation (C₁₆H₃₁N₂⁺) is approximately 251.25 g/mol . Therefore, a high-resolution mass spectrum should exhibit a peak at an m/z value very close to this, confirming the successful formation of the desired cation. Fragmentation of the cation can also be observed, which can provide further structural information. asianpubs.org

Table 4: Expected Mass Spectrometry Data for this compound

| Technique | Mode | Expected m/z | Ion |

|---|---|---|---|

| ESI-MS | Positive | ~251.25 | [C₁₂H₂₅(CH₃)C₃H₃N₂]⁺ |

Other Methods for Purity Assessment (e.g., Diffuse Reflection Spectroscopy, Residual Halide Tests)

Beyond core chromatographic and spectroscopic techniques, other specialized methods are employed to assess the purity of this compound ([C12mim][Cl]), particularly concerning non-volatile or specific ionic impurities. These methods provide crucial information about contaminants that could significantly alter the physicochemical properties of the ionic liquid.

While Diffuse Reflection Spectroscopy is a valuable technique for analyzing solid, powdered, or opaque samples, its application for the routine purity assessment of this compound, which is typically a liquid or low-melting solid, is not widely documented in scientific literature. The primary focus for this class of compound is on methods that can quantify specific, process-related impurities, such as residual halides.

Residual Halide Tests

The presence of halide impurities, especially from precursor materials used in synthesis (e.g., unreacted 1-chlorododecane or other halide salts), is a critical purity parameter for ionic liquids. kuleuven.be Halide impurities can significantly influence the chemical and physical properties of the final product, making their quantification essential. kuleuven.beacs.org Several methods are utilized for this purpose, ranging from simple qualitative tests to highly sensitive quantitative analyses.

A common qualitative assessment is the silver nitrate (B79036) test . This simple test involves adding a silver nitrate solution to an aqueous solution of the ionic liquid. The formation of a precipitate (silver chloride) indicates the presence of chloride ions. While effective for confirming the presence or absence of significant halide levels, it is not a quantitative method. solvomet.eu

For quantitative analysis, several instrumental techniques are employed:

Titration Methods : Argentometric titrations, such as the Volhard method, can be used to quantify halide content. solvomet.eujrwb.de However, this method is generally suitable for determining relatively high levels of halide impurities, often in the range of 1% by weight, and may lack the sensitivity required for high-purity applications. jrwb.de

Ion-Selective Electrodes (ISEs) : Halide-specific ISEs offer a more sensitive means of quantification. These electrodes measure the potential of a specific ion in a solution, which is proportional to its concentration. While effective, the use of ISEs can require time-consuming calibration, as the response can be influenced by the ionic liquid matrix itself. jrwb.de The reproducibility of the electrode is typically around ±2%, provided regular calibration is performed. jrwb.de

Ion Chromatography (IC) : IC is a widely used and robust method for determining low levels of halide impurities in ionic liquids. nih.gov This technique separates ions based on their affinity for an ion-exchange resin, allowing for the quantification of various anions, including chloride, with high precision and sensitivity. For many ionic liquids, the limit of quantification for chloride using IC can be below 8 ppm.

Total Reflection X-ray Fluorescence (TXRF) Spectrometry : TXRF is a highly sensitive technique for elemental analysis and can be adapted for the determination of halide impurities in ionic liquids. kuleuven.beacs.org A specialized method using an alkaline copper standard has been developed to overcome issues related to the volatility of hydrogen halides that can form with acidic standards, allowing for the accurate determination of chloride, bromide, and iodide impurities. kuleuven.beacs.org

Capillary Electrophoresis (CE) : CE is another powerful technique for monitoring halide anions in ionic liquids. By optimizing injection techniques, quantification of chloride and bromide at the parts-per-million (ppm) level can be achieved, even in water-immiscible ionic liquids. psu.edu

The selection of the appropriate method depends on the required sensitivity, the nature of the ionic liquid matrix, and the available instrumentation.

Interactive Data Table: Comparison of Residual Halide Test Methods

| Method | Principle | Typical Detection Limit | Advantages | Disadvantages |

| Silver Nitrate Test | Precipitation | Qualitative | Simple, rapid, low cost | Non-quantitative, prone to interference |

| Titration (Volhard) | Argentometric titration | ~1% wt. jrwb.de | Established method, good for high concentrations | Poor sensitivity for trace analysis jrwb.de |

| Ion-Selective Electrode | Potentiometry | ~1.8 ppm (for chloride) jrwb.de | Direct measurement, relatively simple instrumentation | Matrix effects, requires frequent calibration jrwb.de |

| Ion Chromatography | Ion-exchange separation | < 8 ppm | High sensitivity and specificity, can measure multiple anions simultaneously | Requires specialized equipment |

| TXRF Spectrometry | X-ray fluorescence | ppm range acs.org | High sensitivity, small sample volume | Potential for volatile analyte loss if sample preparation is not optimized acs.org |

| Capillary Electrophoresis | Electrophoretic mobility | ppm range psu.edu | High resolution, small sample volume | Can require significant method development |

Interfacial Behavior and Aggregation Phenomena of 1 Dodecyl 3 Methylimidazolium Chloride

Micellization and Self-Assembly in Aqueous Solutions

The amphiphilic nature of 1-dodecyl-3-methylimidazolium (B1224283) chloride, characterized by a long hydrophobic dodecyl chain and a hydrophilic methylimidazolium headgroup, drives its self-assembly in aqueous solutions to form micelles. This process is fundamental to its function as a surfactant.

The critical micelle concentration (CMC) is a key parameter that defines the concentration at which surfactant molecules begin to aggregate into micelles. wikipedia.org Below the CMC, [C₁₂mim][Cl] exists primarily as individual monomers, and the surface tension of the solution decreases significantly with increasing concentration. wikipedia.org Once the CMC is reached, the surface becomes saturated with monomers, and additional molecules form stable micellar structures in the bulk solution, leading to a plateau or a much smaller change in surface tension. wikipedia.org For [C₁₂mim][Cl] in aqueous solution, a CMC value of 1.48 x 10⁻² mol dm⁻³ has been reported based on surface tension measurements. researchgate.net In the context of reducing interfacial tension between crude oil and brine, a very low CMC of 100 ppm was observed. researchgate.net

Several factors can influence the CMC of 1-dodecyl-3-methylimidazolium chloride:

Structure of the Hydrophobic Group : The length of the alkyl chain is a dominant factor. An increase in the hydrocarbon chain length enhances the hydrophobicity of the molecule, which in turn lowers the CMC. nih.govpharmacy180.com

Nature of the Hydrophilic Group : The imidazolium (B1220033) headgroup's polarity and hydration characteristics affect its solubility in water. A more hydrophilic headgroup generally leads to a higher CMC. pharmacy180.com

Temperature : For ionic surfactants like [C₁₂mim][Cl], temperature generally has a less pronounced effect on the CMC compared to nonionic surfactants. However, changes in temperature can still influence the hydration of the headgroups and the hydrophobic interactions, leading to shifts in the CMC. pharmacy180.comresearchgate.net

Additives : The presence of electrolytes, polymers, and other co-solvents in the solution can significantly alter the CMC, as discussed in subsequent sections. wikipedia.orgpharmacy180.com

The determination of the CMC can be accomplished through various experimental techniques, including surface tension measurements, conductivity, fluorescence spectroscopy, and dynamic light scattering, each of which detects the sharp change in a physical property of the solution that occurs at the onset of micellization. nih.govresearchgate.net

Table 1: Reported CMC Values for this compound

| Method | Medium | CMC Value |

| Surface Tension | Aqueous Solution | 1.48 x 10⁻² mol/dm³ researchgate.net |

| Interfacial Tension | Crude Oil / Brine | 100 ppm researchgate.net |

Aggregate Formation and Micellar Morphology Studies

Above the CMC, this compound molecules aggregate to form structures where the hydrophobic dodecyl tails are sequestered from the aqueous environment, forming a core, while the hydrophilic imidazolium headgroups are exposed to the water at the micelle-water interface. The morphology of these aggregates is not static and can be influenced by solution conditions.

In simple aqueous solutions, [C₁₂mim][Cl] is expected to form spherical or ellipsoidal micelles. rsc.org However, the shape and size of these micelles can be altered by external factors. For instance, the addition of electrolytes can induce a transition in micellar shape from spherical to more elongated, rod-like structures. researchgate.net This growth is attributed to the screening of electrostatic repulsion between the charged imidazolium headgroups by the salt ions, which allows for closer packing of the surfactant molecules and favors a cylindrical geometry. researchgate.netresearchgate.net The aggregation number, which is the average number of surfactant molecules in a single micelle, also tends to increase with the addition of salts or an increase in the hydrophobicity of the surfactant tail. nih.govresearchgate.net

Studies on the closely related 1-dodecyl-3-methylimidazolium bromide ([C₁₂mim]Br) have shown that the addition of certain ionic liquids with aromatic anions can even induce a phase transition from micelles to vesicles, which are larger, enclosed bilayer structures. acs.org This highlights the sensitivity of the self-assembled morphology to the specific intermolecular interactions present in the system, including hydrophobic effects, electrostatic forces, and π–π stacking. acs.org

Interactions with Co-solvents and Complex Systems

The aggregation behavior of [C₁₂mim][Cl] is further complicated and enriched by its interactions with other components in solution, such as deep eutectic solvents, polymers, and inorganic salts.

Deep eutectic solvents (DESs) are a class of solvents formed by mixing a hydrogen bond acceptor (HBA), like choline (B1196258) chloride, with a hydrogen bond donor (HBD), such as urea (B33335) or ethylene (B1197577) glycol. mdpi.com These solvents possess unique properties, including low volatility and high thermal stability. The aggregation of surfactants like [C₁₂mim][Cl] in DESs is markedly different from that in water.

The composition of the DES plays a critical role in determining both the solubility of the surfactant and the morphology of the resulting aggregates. mdpi.com The strong hydrogen-bonding network within the DES can compete with the self-assembly process. mdpi.comresearchgate.net The tendency for micelle formation depends on the balance between surfactant-solvent interactions and surfactant-surfactant interactions. mdpi.com For instance, some surfactants that readily form micelles in water may be fully solvated in a DES if the surfactant-solvent interactions are particularly strong. mdpi.com The size and shape of aggregates are governed by factors like the polarity and cohesive forces of the DES. nih.gov The addition of water to a DES can further modify these interactions, often by disrupting the DES's hydrogen bond network and affecting the solvent's ionic character, which in turn influences the aggregation process. nih.govmdpi.com

The interaction between cationic surfactants like [C₁₂mim][Cl] and oppositely charged polyelectrolytes such as sodium carboxymethylcellulose (NaCMC) is a subject of significant interest. Studies on the analogous compound [C₁₂mim]Br reveal that strong electrostatic attractions drive the interaction with the anionic NaCMC polymer chains in an aqueous solution. bohrium.comtandfonline.comresearchgate.net

This interaction begins at a surfactant concentration known as the critical aggregation concentration (CAC), which is typically lower than the CMC. At the CAC, surfactant molecules start to bind to the polymer, forming micelle-like aggregates along the polymer chain. bohrium.comresearchgate.net As more surfactant is added, the polymer eventually becomes saturated with bound aggregates. Only at a higher concentration will free micelles, similar to those in a simple aqueous solution, begin to form. bohrium.comresearchgate.net

Key findings from studies on the [C₁₂mim]Br-NaCMC system include:

Viscosity Changes : A significant increase in the solution's viscosity is often observed around the CAC. This is attributed to the formation of interpolymer cross-links, where surfactant aggregates bridge different polymer chains. bohrium.comtandfonline.comresearchgate.net

Phase Behavior : The strong electrostatic interactions can lead to the formation of complexes that may precipitate out of the solution at certain concentrations. bohrium.comresearchgate.net

Table 2: Characteristic Concentrations in [C₁₂mim]Br-NaCMC System

| Parameter | Description |

| CAC | Critical Aggregation Concentration: Surfactant monomers begin to bind to the polymer chain. bohrium.com |

| CS | Polymer Saturation Concentration: Polymer chains are saturated with bound surfactant aggregates. bohrium.com |

| Cm | Free Micelle Concentration: Free micelles begin to form in the bulk solution. bohrium.com |

Influence of Inorganic Salts on Micellar Properties

The addition of simple inorganic salts has a profound effect on the micellar properties of this compound in aqueous solutions. The primary mechanism is the reduction of electrostatic repulsion between the positively charged imidazolium headgroups at the micelle surface. pharmacy180.comresearchgate.net

This charge screening effect leads to several key changes:

Decreased CMC : With the headgroup repulsion diminished, less work is required to bring the surfactant monomers together, promoting micellization at a lower concentration. Consequently, the addition of salts like NaCl, KCl, and LiCl systematically decreases the CMC of [C₁₂mim][Cl]. pharmacy180.comresearchgate.netnih.gov

Increased Micelle Size : The reduced repulsion allows for a more compact packing of surfactant molecules within the micelle, which favors the growth of the aggregates. This often manifests as an increase in the aggregation number and a transition from smaller, spherical micelles to larger, cylindrical or rod-like micelles as the salt concentration increases. pharmacy180.comresearchgate.net

Counterion Specificity : The effectiveness of a salt can depend on the nature of its counterion. For instance, less hydrated ions are generally more effective at neutralizing the surface charge of the micelle. In one study, it was noted that chloride (Cl⁻) ions, being more hydrated, were less effective in this role compared to bromide (Br⁻) ions. researchgate.net

The presence of salts is therefore a critical parameter that can be used to tune the size, shape, and formation threshold of [C₁₂mim][Cl] aggregates for specific applications.

Surface Activity and Interfacial Tension Reduction Mechanisms

The classification of this compound ([C12mim][Cl]) as a surface-active ionic liquid (SAIL) stems from its amphiphilic molecular structure. researchgate.net This structure consists of a hydrophilic imidazolium head group and a long hydrophobic dodecyl alkyl chain. researchgate.net This dual character allows the molecule to interact with both polar (water) and non-polar (oil) phases, driving its accumulation at interfaces and leading to significant modifications of interfacial properties. researchgate.net

Reduction of Water/Oil Interfacial Tension

This compound is an effective agent for reducing the interfacial tension (IFT) between water and oil phases. researchgate.netcapes.gov.br Its amphiphilic molecules preferentially migrate to the water/oil interface, disrupting the cohesive forces between the bulk liquid molecules and thereby lowering the energy of the interface. The reduction in IFT is dependent on several factors, including the concentration of the ionic liquid, temperature, and the ionic strength of the aqueous phase. researchgate.net

The IFT between an aqueous solution and a crude oil phase decreases substantially as the concentration of [C12mim][Cl] increases, up to a certain point known as the critical micelle concentration (CMC). researchgate.netsemanticscholar.org Beyond the CMC, the IFT tends to plateau as the interface becomes saturated with surfactant molecules and excess monomers begin to form micelles in the bulk solution. semanticscholar.org For instance, in one study involving crude oil and formation brine, the CMC was observed at a very low concentration of 100 ppm. researchgate.netresearchgate.net In a separate investigation using a toluene/water system, the IFT was reduced from an initial value of 29.1 mN/m to 9.7 mN/m by the addition of [C12mim][Cl]. semanticscholar.org

A notable characteristic of [C12mim][Cl] is its enhanced performance in high salinity environments, a condition where many traditional surfactants lose their efficacy. researchgate.netresearchgate.net The presence of salts such as Sodium Chloride (NaCl) in the aqueous phase can lead to a more significant reduction in the IFT of the [C12mim][Cl] solution/heavy crude oil system. researchgate.net This makes it a promising candidate for applications in environments with high ionic strength. researchgate.net Furthermore, an increase in temperature has been shown to decrease the IFT of the ionic liquid solution/heavy crude oil system. researchgate.net Under certain optimal conditions including the presence of salts like Sodium Sulfate (B86663) (Na2SO4) and adjustments in pH, [C12mim][Cl] has demonstrated the ability to lower the IFT to values as low as 0.08 mN/m. nih.gov

| System | Condition | Parameter | Value | Reference |

|---|---|---|---|---|

| Crude Oil / Formation Brine | - | Critical Micelle Concentration (CMC) | 100 ppm | researchgate.netresearchgate.net |

| Toluene / Water | Initial IFT | IFT | 29.1 mN/m | semanticscholar.org |

| Toluene / Water | With [C12mim][Cl] (at CMC) | IFT (γCMC) | 9.7 mN/m | semanticscholar.org |

| Crude Oil / Na2SO4 Solution | Optimal pH and [C12mim][Cl] concentration | Minimum IFT | 0.08 mN/m | nih.gov |

Adsorption Mechanisms at Liquid-Liquid Interfaces

The mechanism by which this compound reduces interfacial tension is through its adsorption at the liquid-liquid interface. semanticscholar.org Due to its amphiphilic nature, the [C12mim][Cl] molecule orients itself at the water/oil boundary to minimize the free energy of the system. The hydrophobic dodecyl tail penetrates the oil phase, while the hydrophilic methylimidazolium head group remains in the aqueous phase. researchgate.net This arrangement creates a molecular film at the interface that weakens the interfacial tension.

The spontaneity of this adsorption process is confirmed by negative values of the Gibbs free energy of micellization (ΔG°mic), which indicates that both adsorption at the interface and the formation of micelles are thermodynamically favorable processes. semanticscholar.org

The efficiency and effectiveness of its adsorption can be quantified by several parameters. The maximum surface excess concentration (Γmax) represents the maximum packing density of the molecules at the interface. The minimum surface area per molecule (Amin) provides an indication of the space each molecule occupies at the saturated interface. semanticscholar.org Compared to a conventional anionic surfactant like Sodium Dodecyl Sulfate (SDS), [C12mim][Cl] may exhibit a lower interfacial concentration, as indicated by a smaller Γmax value and a larger Amin value. semanticscholar.org This can be attributed to the bulkier nature of the imidazolium head group compared to the sulfate head group of SDS, which leads to a less condensed orientation at the interface. semanticscholar.org

The pH of the aqueous phase can also influence the adsorption behavior. Studies have shown that an increase in pH can lead to a higher amount of [C12mim][Cl] adsorbed onto rock surfaces in the presence of crude oil, with adsorption increasing from 0.68 mg IL/g rock at pH 3.5 to 1.30 mg IL/g rock at pH 11. nih.gov

| Parameter | Description | [C12mim][Cl] | SDS | Reference |

|---|---|---|---|---|

| CMC (mol dm⁻³) | Critical Micelle Concentration | 9.8 x 10⁻³ | 9.5 x 10⁻³ | semanticscholar.org |

| γCMC (mN m⁻¹) | Surface Tension at CMC | 9.7 | 4.0 | semanticscholar.org |

| Γmax (10⁻⁶ mol m⁻²) | Maximum Surface Excess Concentration | 1.7 | 3.8 | semanticscholar.org |

| Amin (nm² molecule⁻¹) | Minimum Surface Area per Molecule | 0.98 | 0.44 | semanticscholar.org |

Thermodynamic and Phase Equilibrium Studies of 1 Dodecyl 3 Methylimidazolium Chloride Systems

Solubility Investigations in Diverse Solvent Systems

The solubility of 1-Dodecyl-3-methylimidazolium (B1224283) chloride is a fundamental thermodynamic property that dictates its applicability in various processes. Extensive studies have been conducted to map its solubility profile, particularly in alcoholic solvents, providing a basis for understanding the underlying solute-solvent interactions.

Solubility in Alcohol Series (C2-C12)

The solubility of [C12mim][Cl] has been systematically measured in a range of alcohols, including ethanol (B145695) (C2), 1-butanol (B46404) (C4), 1-hexanol (B41254) (C6), 1-octanol (B28484) (C8), 1-decanol (B1670082) (C10), 1-dodecanol (B7769020) (C12), as well as branched alcohols like 2-butanol (B46777) and 2-methyl-2-propanol (tert-butyl alcohol). acs.orgacs.orgresearchgate.net These measurements were typically carried out using a dynamic method, determining solubility from approximately 270 K up to the ionic liquid's melting point or the solvent's boiling point. acs.orgacs.org

A key finding is that the solubility of [C12mim][Cl] in primary alcohols shows a distinct trend with the alcohol's chain length. acs.orgacs.org For alcohols from 1-hexanol (C6) to 1-dodecanol (C12), the solubility of the ionic liquid decreases as the molecular weight of the alcohol increases. acs.orgacs.orgresearchgate.net However, the differences in solubility in shorter-chain alcohols like ethanol (C2) and 1-butanol (C4) are only observed in specific solid crystalline phases of the ionic liquid. acs.orgacs.org Interestingly, the difference in solubility between primary, secondary, and tertiary alcohols is not significant. acs.orgacs.orgresearchgate.net

Differential scanning calorimetry (DSC) has been employed to determine the thermal properties of [C12mim][Cl], including its melting point, enthalpy of fusion, and the enthalpies associated with four distinct solid-solid phase transitions. acs.orgacs.orgresearchgate.net These thermal events are crucial for accurately modeling solubility data.

Solute-Solvent Interaction Analysis in Various Phases

Understanding the interactions between [C12mim][Cl] and solvent molecules is essential for explaining the observed solubility trends. acs.org Thermophysical properties such as partial molar volumes and compressibility provide valuable information about these solute-solvent interactions within the solution phase. acs.orgspast.org Analysis of the intermolecular solute-solvent interactions for the stable crystalline form of [C12mim][Cl] indicates that these interactions are stronger in tertiary and secondary alcohols compared to primary ones. acs.orgacs.orgresearchgate.net

To correlate the experimental solid-liquid equilibrium data, various thermodynamic models have been utilized, including the Wilson, UNIQUAC ASM, and modified NRTL1 equations. acs.orgacs.orgresearchgate.net However, the correlation of solubility curves for [C12mim][Cl] has proven to be challenging. The root mean square deviations of the calculated solubility temperatures are often higher than 7 K, which is attributed to the high enthalpy of a specific solid-solid phase transition (α1→β1). acs.orgacs.orgresearchgate.net

Liquid-Liquid Equilibrium in Aqueous Two-Phase Systems (ATPS)

Aqueous two-phase systems (ATPS) represent a significant application for ionic liquids in separation processes. These systems, formed by mixing an ionic liquid and a salt in water, create two immiscible aqueous phases. The phase separation is primarily driven by the salting-out effect, where the salt competes with the ionic liquid for water molecules, leading to the formation of an ionic liquid-rich top phase and a salt-rich bottom phase. mdpi.com

Phase Behavior Modeling and Experimental Data Correlation

While specific studies on ATPS using 1-dodecyl-3-methylimidazolium chloride are not extensively detailed in the reviewed literature, research on closely related systems provides a framework for understanding its potential behavior. For instance, the phase behavior of an ATPS based on [1-Dodecyl-3-Methyl-Imidazolium][Dicyanamide] and potassium dihydrogen phosphate (KH2PO4) has been investigated. ijcce.ac.irijcce.ac.ir In such studies, experimental liquid-liquid equilibrium data are correlated using models like the symmetrical local composition model of UNIQUAC-NRF combined with the symmetric Pitzer−Debye−Hückel (PDH) theory. ijcce.ac.ir For other imidazolium-based ionic liquids, empirical equations are often used to correlate the binodal curve data, which separates the two-phase region from the single-phase region. researchgate.net

Impact of Temperature and Salt Concentration on Phase Separation

The formation and stability of ionic liquid-based ATPS are significantly influenced by both temperature and salt concentration. nih.gov

Salt Concentration: The concentration of the inorganic salt is a critical factor affecting phase separation. ijcce.ac.ir An increase in salt concentration generally enhances the salting-out effect, promoting phase separation more effectively. ijcce.ac.irresearchgate.netresearchgate.net This is because a higher salt concentration makes the salt-rich phase more structured, leading to a greater transfer of the ionic liquid to the other phase. ijcce.ac.ir

Temperature: The influence of temperature on the phase separation of imidazolium-based ATPS is generally considered minor compared to the effect of salt concentration. ijcce.ac.ir For many systems, a decrease in temperature promotes phase segregation, indicating an exothermic process of ATPS formation. mdpi.comresearchgate.net This behavior can lead to an expansion of the two-phase area on the phase diagram at lower temperatures. mdpi.com

Ionic Liquid Crystalline Behavior and Pressure-Induced Mesophases

Ionic liquids with long alkyl chains, such as [C12mim][Cl], are known to exhibit liquid crystalline behavior, forming ordered yet fluid phases known as mesophases. acs.orgmdpi.com

Ionic Liquid Crystalline Behavior: this compound exhibits a smectic A (SmA) liquid crystal phase. mdpi.com In this phase, the molecules are arranged in layers, with the long dodecyl chains of the cations aligned perpendicularly to the layer planes. This layered structure arises from the segregation of the charged imidazolium (B1220033) heads and chloride anions into polar layers, separated by nonpolar layers formed by the interdigitated alkyl chains. acs.orgmdpi.com

Atomistic molecular dynamics simulations and experimental data show that [C12mim][Cl] has a particularly stable and wide liquid crystal phase range, extending over 100 K, from 270.3 K to 377.6 K. mdpi.com The stability of this mesophase is attributed to the strong electrostatic interactions in the ionic layer, facilitated by the small size and high charge density of the chloride anion. mdpi.com When compared to other 1-dodecyl-3-methylimidazolium salts, the temperature range of the liquid crystalline mesophase follows the sequence: Cl⁻ > Br⁻ > (FH)1.0F⁻ > (FH)2.0F⁻ > BF4⁻ > SO3CF3⁻, highlighting the crucial role of the anion in stabilizing the liquid crystalline structure. acs.org

Pressure-Induced Mesophases: While the temperature-dependent liquid crystalline behavior of [C12mim][Cl] is well-documented, specific research on the induction of mesophases through the application of pressure for this particular compound is not prominently available in the current body of scientific literature.

Orientational Order and Smectic A Mesophase Characterization

The 1-dodecyl-3-methylimidazolium cation, with its long alkyl chain, imparts amphiphilic character to the molecule, driving the formation of ordered liquid crystalline phases. manchester.ac.uk In the case of [C12mim][Cl], this manifests as a thermotropic smectic A (SmA) mesophase. manchester.ac.ukresearchgate.net This phase is characterized by a layered structure where the molecules are arranged in sheets, with the imidazolium rings forming a polar sublayer and the dodecyl chains forming a nonpolar sublayer. manchester.ac.uk Within these layers, the molecules have orientational order, tending to align along a common director axis, but they lack long-range positional order in the plane of the layers.

The formation of this lamellar, sheetlike structure is a key feature of long-chain 1-alkyl-3-methylimidazolium salts. manchester.ac.uk The nature of the anion plays a crucial role in determining the interlayer spacing of this smectic phase. Studies have shown that the interlayer spacing is largest for anions that are most capable of forming a three-dimensional hydrogen-bonding network. manchester.ac.ukresearchgate.net For a series of 1-dodecyl-3-methylimidazolium salts, the interlayer spacing in the mesophase was found to follow the order: [TFI]⁻ < [OTf]⁻ < [BF₄]⁻ < Br⁻ < Cl⁻. manchester.ac.uk This indicates that the small, highly hydrogen-bonding chloride anion promotes the largest separation between the layers in the smectic A phase.

The orientational order of the [C12mim]⁺ cation in the SmA mesophase has been quantified using techniques such as NMR spectroscopy. These studies reveal a structural model where the dodecyl chains are interdigitated and aligned with the smectic layer normal. The molecular order parameter, S, which is a measure of the degree of alignment, is influenced by the anion. For [C12mim]⁺ based ionic liquids, the order parameter was found to increase in the sequence BF₄⁻ < I⁻ < Br⁻ < Cl⁻. This trend correlates with the ionic radius, the degree of negative charge delocalization, and the hydrogen-bonding capability of the anion.

Pressure-Induced Phase Transitions and Structural Evolution

The phase behavior of 1-dodecyl-3-methylimidazolium salts is also highly dependent on pressure. High-pressure studies on analogous compounds, such as 1-dodecyl-3-methylimidazolium tetrafluoroborate (B81430) ([C12mim][BF₄]), provide significant insight into the expected behavior of [C12mim][Cl]. rsc.org Research on [C12mim][BF₄] has demonstrated that pressure can induce transitions from an isotropic liquid to a more ordered smectic A liquid crystal phase, and subsequently to a crystalline solid phase. rsc.org

In situ Raman spectroscopy and polarized optical microscopy under high pressure have been used to observe these transitions. For [C12mim][BF₄] at 80.0 °C, the transition from the isotropic liquid to the smectic A phase occurs at approximately 0.25 GPa. rsc.org A further increase in pressure to around 0.60 GPa induces a transition from the smectic A phase to a crystalline solid. rsc.org These pressure-induced transitions are analogous to the phase changes observed upon cooling the substance at atmospheric pressure. rsc.org

The structural evolution during these transitions involves changes in the conformation of the dodecyl chain. Raman spectroscopy indicates that the degree of linearity of the alkyl chain increases as the compound transitions from the isotropic liquid to the smectic A phase, and then to the crystalline phase. rsc.org This suggests that increasing pressure promotes a more ordered, extended conformation of the alkyl chains to allow for more efficient packing.

While direct experimental data for the pressure-induced phase transitions of this compound is not as readily available, the behavior of its tetrafluoroborate analogue provides a strong indication of its likely structural evolution under pressure. The general principles of pressure affecting the conformational equilibrium of the cation and the stacking of the ions are applicable across this class of ionic liquids. hpstar.ac.cn Therefore, it is expected that [C12mim][Cl] will also exhibit pressure-induced transitions to more ordered phases, characterized by increased alkyl chain linearity and packing efficiency.

Table of Phase Transition Pressures for [C12mim][BF₄] at 80.0 °C

| Transition | Pressure (GPa) |

| Isotropic Liquid → Smectic A | ~0.25 |

| Smectic A → Crystalline Solid | ~0.60 |

Applications in Chemical Engineering and Materials Science Research

Catalysis and Organic Reaction Media

The utility of 1-dodecyl-3-methylimidazolium (B1224283) chloride as a medium and catalyst in organic reactions is a prominent area of research, driven by the principles of green chemistry.

Ionic liquids are often considered "green solvents" due to their low volatility, which can reduce air pollution compared to traditional volatile organic compounds (VOCs). nih.govresearchgate.netd-nb.info 1-Dodecyl-3-methylimidazolium chloride, as part of the imidazolium-based ionic liquid family, is recognized for its potential to serve as a more environmentally benign alternative in chemical processes. nih.gov These ionic liquids can act as solvents for a wide array of organic and inorganic materials. nih.gov The dissolution of cellulose in ionic liquids like 1-butyl-3-methylimidazolium chloride, a related compound, highlights their capability to dissolve complex biomolecules, although the reactivity of the ionic liquid with the solute must be considered. rsc.org The physical properties of ionic liquids, including their melting points and solubility, can be fine-tuned to meet the specific requirements of a catalytic application. researchgate.net

This compound is a surface-active ionic liquid (SAIL), meaning it possesses surfactant properties. nih.gov This characteristic allows it to form micelles in solution, which can act as nanoreactors, influencing the rates and selectivity of chemical reactions. This phenomenon is known as micellar catalysis. nih.gov

In the realm of nucleophilic substitution reactions, the use of ionic liquids has been shown to significantly enhance reaction rates. nih.govresearchgate.net Research has demonstrated that surface-active ionic liquids based on the 1-dodecyl-3-methylimidazolium cation can be effectively used in the micellar catalysis of nucleophilic substitutions. nih.gov The specific anion paired with the cation can also impact the reaction rates. The formation of micelles creates a microenvironment that can bring reactants together and stabilize transition states, leading to accelerated reactions. nih.gov

| Reaction Type | Catalyst System | Key Finding |

| Nucleophilic Fluorination | Alkali metal fluorides in [bmim][BF4] | Higher periodic alkali metal fluorides showed greater reactivity, with CsF completing the reaction in 20 minutes. nih.gov |

| Various Nucleophilic Substitutions | Potassium salts in ionic liquids | Provided desired products in high yields (93-96%) for halogenations, acetoxylation, nitrilation, and alkoxylations. nih.govresearchgate.net |

| Nucleophilic Aromatic Substitution (SNAr) | TPGS-750-M in water | Enabled reactions with nitrogen, oxygen, and sulfur nucleophiles at or near ambient temperatures. nih.gov |

Separation Science and Extraction Processes

The amphiphilic nature of this compound makes it a valuable tool in various separation and extraction technologies.

Enhanced Oil Recovery (EOR) techniques are critical for maximizing oil extraction from reservoirs. echemcom.com Chemical EOR often involves the injection of surfactants to reduce the interfacial tension (IFT) between oil and water, thereby mobilizing trapped oil. ua.ptcup.edu.cn this compound has been investigated as a novel surfactant for EOR applications. researchgate.netua.ptuobaghdad.edu.iq

Studies have shown that [C12mim][Cl] can effectively lower the IFT between crude oil and brine. researchgate.netua.pt One of the significant advantages of this ionic liquid-based surfactant is its effectiveness in high salinity formation water, a condition where traditional surfactants may fail. researchgate.net Research indicates that a very low concentration of [C12mim][Cl] (around 100 ppm) is needed to reach the critical micelle concentration (CMC) and achieve significant IFT reduction. researchgate.net The combination of [C12mim][Cl] with nanoparticles, such as aluminum oxide, has also been explored to further enhance oil recovery by improving formulation stability and modifying rock surface properties. researchgate.net

| EOR Agent | Oil Type | Key Finding on IFT Reduction | Additional Oil Recovery |

| This compound ([C12mim][Cl]) | Iranian crude oil | Critical micelle concentration of 100 ppm in high saline water. researchgate.net | Not specified |

| [C12mim][Cl] and Al2O3 nanoparticles | - | Reduced adsorption of the surfactant-polymer formulation on carbonate rocks. researchgate.net | Not specified |

| 1-dodecyl-3-methylimidazolium bromide | Crude oil (API gravity 25°) | Showed encouraging results in the presence of ions and increasing temperature. | 29.11% after conventional water flooding. earthdoc.org |

| 1-decyl-3-methylimidazolium (B1227720) triflate | - | Drastically reduced water/oil interfacial tension. | 10.5% of original oil in place. cup.edu.cn |

Solvent extraction is a widely used technique for separating compounds based on their differential solubilities in two immiscible liquid phases. uctm.edu Ionic liquids, including imidazolium-based compounds, have emerged as promising alternative solvents to volatile organic compounds in these processes. uctm.edumdpi.comtandfonline.comresearchgate.net

Task-specific ionic liquids, which are functionalized to target specific molecules, have been designed for the extraction of metal ions from aqueous solutions. researchgate.net While direct studies on this compound for specific metal extraction are part of a broader research area, the principle relies on the ability of the ionic liquid to form complexes or ion pairs with the target species, thereby facilitating their transfer into the ionic liquid phase. uctm.eduresearchgate.netresearchgate.net The efficiency of extraction can be influenced by factors such as the alkyl chain length of the imidazolium (B1220033) cation and the nature of the anion. researchgate.net

Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC), a mode of CE, are powerful analytical techniques for the separation of a wide range of analytes. nih.govmdpi.com In these techniques, the addition of surfactants to the background electrolyte creates micelles that act as a pseudostationary phase, enabling the separation of neutral and charged molecules.

This compound has been used as an additive in CE and EKC. mdpi.comresearchgate.net Its role is to interact with analytes and modify the electroosmotic flow, thereby improving separation efficiency and resolution. For instance, it has been successfully employed in the online sample concentration and separation of pharmaceutical drugs. mdpi.com The use of 1-alkyl-3-methylimidazolium-based ionic liquids as running electrolytes has been reported for the separation of phenolic compounds, where the separation mechanism involves the association between the imidazolium cations and the polyphenols. nih.gov The presence of sub-millimolar concentrations of 1-dodecyl-3-methylimidazolium-based ionic liquids in the buffer has been shown to significantly improve the resolution of fluoroquinolones in capillary electrophoresis. researchgate.net

Electrochemical Research Applications

The distinct electrochemical behavior of this compound ([C12MIM]Cl) makes it a candidate for investigation in advanced electrochemical systems. Its long dodecyl chain influences properties such as viscosity and ionic mobility, which are critical for electrolyte performance.

While specific studies on this compound as a primary electrolyte in advanced batteries are not extensively documented, research on analogous long-chain imidazolium ionic liquids provides significant insights. The long alkyl chains in these ionic liquids are known to induce the formation of organized nanostructures. This self-aggregation can create distinct polar and nonpolar domains within the liquid, which may facilitate the mobility of charge carriers like Li+ ions, a crucial factor in battery performance.

Research on a series of 1-alkyl-3-methylimidazolium tetrafluoroborates, including a dodecyl variant, has explored their potential as electrolytes in lithium-ion batteries. These studies suggest that the long-chain ionic liquids can sustain the electrochemical processes of a lithium-ion battery, even without the addition of a conventional lithium salt. The organized structure of the ionic liquid is thought to create ionic channels that enhance ion transport both in the bulk electrolyte and at the electrode-electrolyte interface. This characteristic is particularly interesting for the development of safer, less volatile battery electrolytes.

The incorporation of ionic liquids into polymer matrices to form composite electrolytes is a significant area of research aimed at developing solid-state batteries and other electrochemical devices. The ionic conductivity of these composites is a key performance metric. For imidazolium-based ionic liquids, conductivity is influenced by factors such as the length of the alkyl chain on the cation.

Generally, increasing the alkyl chain length in the 1-alkyl-3-methylimidazolium series can lead to a decrease in ionic conductivity due to increased viscosity and reduced ion mobility. However, the interaction between the ionic liquid and the polymer matrix is complex. In some systems, the long alkyl chains can act as plasticizers, increasing the segmental motion of the polymer chains and creating more amorphous regions, which can, in turn, enhance ionic conductivity. Studies on polyacrylamide/alginate-based hydrogels have shown that the presence of imidazolium ionic liquids with varying alkyl chain lengths significantly influences the electrical properties, with the ionic liquid being the dominant factor contributing to the hydrogel's conductivity. Specific data on composites containing this compound is limited, but the interplay between viscosity, plasticization, and ion mobility remains a critical area of investigation.

Materials Science and Nanomaterial Synthesis

In materials science, this compound serves as a versatile building block and templating agent, enabling the creation of advanced composites and nanostructures with tailored properties.

Poly(vinylidene fluoride) (PVDF) is a fluoropolymer known for its excellent thermal stability and chemical resistance. Blending PVDF with imidazolium-based ionic liquids is a strategy to enhance its physicochemical properties for applications such as battery separators and membranes. The ionic liquid can influence the crystalline structure of PVDF, promoting the formation of polar crystalline phases (β and γ phases) over the nonpolar α phase. This is significant because the polar phases are responsible for the piezoelectric and ferroelectric properties of PVDF.

| Property | Effect of IL Incorporation | Underlying Mechanism |

|---|---|---|

| Crystalline Phase | Promotes formation of polar β and γ phases | Electrostatic interactions between imidazolium cations and PVDF's -CF2- groups. |

| Overall Crystallinity | Generally decreases | IL acts as a plasticizer, increasing free volume for polymer chain movement. |

| Ferroelectric Properties | Increases residual polarization | Higher proportion of polar β-phase enhances polarization strength. |

| Mechanical Properties | May decrease Young's modulus and tensile strength | Plasticizing effect of the ionic liquid. |

The amphiphilic nature of this compound, arising from its long hydrophobic alkyl tail and hydrophilic imidazolium head, makes it an effective structure-directing agent in the synthesis of nanomaterials.

In one notable application, the closely related compound 1-dodecyl-3-methylimidazolium bromide ([C12MIM]Br) has been used in conjunction with sodium dodecyl sulfate (B86663) (SDS) to form vesicle templates for the synthesis of hollow silica spheres. mdpi.com In this catanionic surfactant system, electrostatic and hydrophobic interactions lead to the self-assembly of vesicles. These vesicles then act as templates around which silica precursors hydrolyze and condense, resulting in the formation of hollow spheres with controlled dimensions. mdpi.com

| Parameter | Dimension |

|---|---|

| Sphere Diameter | 30-60 nm |

| Wall Thickness | 8-10 nm |

Similarly, imidazolium-based ionic liquid surfactants are utilized to control the polymorph and morphology of calcium carbonate (CaCO3) nanocrystals during their synthesis. By varying parameters such as the concentration of the ionic liquid, temperature, and pH, it is possible to selectively precipitate different crystalline forms of CaCO3, such as calcite, aragonite, and vaterite. The ionic liquid influences the nucleation and growth of the crystals by interacting with the crystal faces, thereby directing the final morphology of the nanocrystals. This control is crucial for applications where specific crystal structures are required.

Biological and Environmental Research Implications of 1 Dodecyl 3 Methylimidazolium Chloride

Biological Activity and Mechanism of Action

1-Dodecyl-3-methylimidazolium (B1224283) chloride, a member of the imidazolium-based ionic liquids, has demonstrated significant antimicrobial properties against a broad spectrum of microorganisms, including both fungi and bacteria. Research has shown that the length of the alkyl chain on the imidazolium (B1220033) cation is a critical determinant of its antimicrobial potency, with chain lengths of 10 to 16 carbon atoms generally exhibiting the highest activity. The efficacy of these compounds is attributed to their cationic nature, which facilitates interaction with negatively charged microbial cell surfaces.

Studies have highlighted the potent activity of long-chain imidazolium salts against both Gram-positive and Gram-negative bacteria, including multidrug-resistant clinical isolates. For instance, 1-dodecyl-3-methylimidazolium iodide, a closely related compound, has been shown to be effective in preventing biofilms of clinically important pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. nih.govresearchgate.net Its antimicrobial and antibiofilm properties were found to be comparable or even superior to the well-known cationic surfactant, cetyltrimethylammonium bromide (CTAB). nih.gov The compound exhibits greater antimicrobial and antibiofilm activity against the Gram-positive S. aureus compared to the Gram-negative P. aeruginosa. nih.gov Furthermore, 1-dodecyl-3-methylimidazolium tetrafluoroborate (B81430) has demonstrated high antimicrobial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. researchgate.net In the case of Candida albicans, 1-dodecyl-3-methylimidazolium chloride has been shown to effectively prevent biofilm formation, including in fluconazole-resistant strains. nih.gov

Table 1: Antimicrobial Activity of 1-Dodecyl-3-methylimidazolium Analogs

| Compound | Target Microorganism | Observed Effect |

|---|---|---|

| 1-Dodecyl-3-methylimidazolium iodide | Staphylococcus aureus | Superior antimicrobial and antibiofilm activity |

| 1-Dodecyl-3-methylimidazolium iodide | Pseudomonas aeruginosa | Antimicrobial and antibiofilm activity |

| 1-Dodecyl-3-methylimidazolium tetrafluoroborate | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans | High antimicrobial activity |

| This compound | Candida albicans (including fluconazole-resistant strains) | Effective prevention of biofilm formation |

The primary mechanism of action for the antimicrobial activity of this compound involves its interaction with and subsequent disruption of the microbial cell membrane. nih.govnih.gov The positively charged imidazolium headgroup is attracted to the negatively charged components of the bacterial cell envelope, such as phospholipids. nih.gov Following this initial electrostatic interaction, the long dodecyl chain inserts into the hydrophobic core of the cell membrane. nih.gov

This insertion disrupts the integrity of the lipid bilayer, leading to a cascade of detrimental effects. nih.gov One of the key consequences is an increase in membrane permeability. nih.govresearchgate.net This has been confirmed through various studies, including those using BacLight™ staining and confocal microscopy, which demonstrated increased cell membrane permeability in both Gram-positive and Gram-negative bacteria upon treatment with a 1-dodecyl-3-methylimidazolium salt. nih.gov The compromised membrane loses its ability to function as a selective barrier, resulting in the leakage of essential intracellular components, such as proteins and nucleic acids, and the dissipation of the proton motive force. nih.govresearchgate.net

Transmission electron microscopy has provided visual evidence of this cellular disruption. In Staphylococcus aureus treated with this compound, images revealed membrane detachment, leakage of cellular contents, and eventual cell lysis. nih.gov This process of membrane damage is a common mode of action for many antimicrobial agents and is the primary pathway through which this compound exerts its biocidal effects. nih.govnih.gov

Cytotoxicity and Cellular Response Studies

The cytotoxic effects of this compound and its analogs have been evaluated on several human cell lines, revealing a concentration-dependent impact on cell viability. In studies involving the human hepatocellular carcinoma (HepG2) cell line, exposure to this compound led to a reduction in cell viability in both a concentration- and time-dependent manner. researchgate.netnih.gov Similarly, the bromide salt, 1-dodecyl-3-methylimidazolium bromide, also inhibited the growth of HepG2 cells and decreased their viability in a concentration-dependent fashion, with a reported 24-hour EC50 (half maximal effective concentration) of 9.8 µM. nih.govgeneticsmr.org

Research on the human cervical cancer cell line (HeLa) has also shown that imidazolium-based ionic liquids can be cytotoxic. While direct data for the chloride salt on HeLa cells is part of a broader trend, studies on similar compounds like 1-decyl-3-methylimidazolium (B1227720) tetrafluoroborate demonstrated higher toxicity compared to analogs with shorter alkyl chains. psu.edu This suggests that the long dodecyl chain of this compound is a key factor in its cytotoxicity towards mammalian cells, mirroring its antimicrobial activity. The interaction with the cell membrane is believed to be a primary driver of this toxicity. researchgate.net

Table 2: Cytotoxicity of 1-Dodecyl-3-methylimidazolium Salts on Human Cell Lines

| Compound | Cell Line | Effect | EC50 (24h) |

|---|---|---|---|

| This compound | HepG2 | Reduced cell viability (concentration- and time-dependent) | Not specified |

| 1-Dodecyl-3-methylimidazolium bromide | HepG2 | Reduced cell viability (concentration-dependent) | 9.8 µM |

| 1-Decyl-3-methylimidazolium tetrafluoroborate | HeLa | Higher toxicity than shorter chain analogs | Not specified |

Exposure to this compound has been shown to induce apoptosis, or programmed cell death, in human cell lines. In HepG2 cells, treatment with this compound prompted DNA damage and apoptosis. researchgate.netnih.gov The induction of apoptosis was further supported by microscopic observations showing that treated HepG2 cells became smaller, spherical, and exhibited reduced adhesion. geneticsmr.org The apoptotic pathway appears to be mediated by changes in the expression of key regulatory genes. Specifically, exposure to this compound led to altered expression levels of p53, Bax (pro-apoptotic), and Bcl-2 (anti-apoptotic), suggesting the involvement of the p53 and Bcl-2 families in the apoptotic process. researchgate.net

In addition to apoptosis, the compound has demonstrated genotoxic effects. Studies have revealed that it can cause DNA damage in HepG2 cells. researchgate.netnih.gov Furthermore, exposure to this compound can alter the cell cycle of HepG2 cells, a common consequence of DNA damage and cellular stress. researchgate.net The compound also induces oxidative stress, as evidenced by reduced levels of superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH), and an enhanced level of malondialdehyde (MDA), a marker of lipid peroxidation. researchgate.net These findings collectively indicate that this compound exerts both genotoxic and physiological toxicity in HepG2 cells. researchgate.netnih.gov

Ecotoxicity and Plant Stress Response

The environmental impact of this compound has been investigated, particularly its effects on plants and soil ecosystems. A study on Vicia faba (faba bean) seedlings demonstrated the phytotoxicity of this ionic liquid. nih.gov The 50% effective concentration (EC50) values for shoot length, root length, and dry weight were determined to be 188, 69, and 132 mg kg⁻¹ of soil, respectively. nih.gov This indicates a significant inhibitory effect on plant growth, with root growth being the most sensitive parameter.

The compound also impacts soil properties. At concentrations of 200 mg kg⁻¹ and 400 mg kg⁻¹, this compound significantly influenced soil organic matter content, pH, and conductivity. nih.gov Furthermore, it affected the activity of soil enzymes, which are crucial for nutrient cycling. nih.gov

At the physiological level, this compound induces oxidative stress in plants. In Vicia faba seedlings, exposure to a concentration as low as 40 mg kg⁻¹ led to a significant enhancement in the levels of reactive oxygen species (ROS). nih.gov This oxidative stress can lead to cellular damage. Similar effects have been observed with other imidazolium-based ionic liquids. For example, 1-octyl-3-methylimidazolium chloride was found to increase the content of malondialdehyde (MDA), a product of lipid peroxidation, in rice seedlings, providing further evidence of oxidative damage. nih.gov This induction of oxidative stress is a key mechanism of the phytotoxicity of imidazolium-based ionic liquids. nih.govresearchgate.net

**Table 3: Ecotoxicity of this compound on *Vicia faba***

| Parameter | EC50 (mg kg⁻¹ soil) |

|---|---|

| Shoot Length | 188 |

| Root Length | 69 |

| Dry Weight | 132 |

Phytotoxicity and Oxidative Stress Induction in Model Plants (e.g., Arabidopsis thaliana, Vicia faba)

The ionic liquid this compound ([C₁₂mim]Cl) has demonstrated notable phytotoxic effects on model plant species, including Arabidopsis thaliana and Vicia faba. Research indicates that the toxicity of imidazolium-based ionic liquids often correlates with the length of the alkyl chain, with longer chains like the dodecyl group on [C₁₂mim]Cl exhibiting higher toxicity. nih.gov

In studies involving Vicia faba, exposure to [C₁₂mim]Cl in soil led to significant inhibition of growth. The 50% effective concentration (EC₅₀) values, which represent the concentration causing a 50% reduction in a given parameter, were determined for several growth indicators. For shoot length, the EC₅₀ was 188 mg kg⁻¹, for root length it was 69 mg kg⁻¹, and for dry weight, it was 132 mg kg⁻¹. nih.gov These findings highlight the detrimental impact of this ionic liquid on fundamental aspects of plant development.

A primary mechanism underlying the phytotoxicity of [C₁₂mim]Cl is the induction of oxidative stress. Exposure to this compound leads to an increased generation of reactive oxygen species (ROS) in plant tissues. nih.govnih.gov In both Arabidopsis thaliana and Vicia faba, elevated ROS levels were observed, which consequently cause cellular damage. nih.govnih.gov This oxidative damage is evidenced by an increase in the malondialdehyde (MDA) content, a key indicator of lipid peroxidation. nih.govresearchgate.net

Plants possess an antioxidant defense system to counteract oxidative stress. Studies have shown that in response to [C₁₂mim]Cl, plants modulate the activity of various antioxidant enzymes. In Arabidopsis thaliana, an increase in the activity of superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPX), and peroxidase (POD) was observed. nih.gov However, at high concentrations of the ionic liquid, the activities of SOD, CAT, and GPX were found to decrease, likely due to excessive ROS production overwhelming the defense system. nih.gov Similarly, in barley seedlings exposed to other imidazolium-based ionic liquids, increased peroxidase and catalase activity was noted at higher doses, indicating the onset of oxidative stress. mdpi.com

Table 1: EC₅₀ Values of this compound on Vicia faba Seedlings

Proteomic Analysis of Biological Stress Responses

Proteomic analysis provides a deeper understanding of the molecular mechanisms underlying the biological stress responses of plants to this compound. In Arabidopsis thaliana, exposure to [C₁₂mim]Cl induces significant changes in the plant's proteome. nih.gov

A study identified a substantial number of differentially expressed proteins in A. thaliana treated with [C₁₂mim]Cl. Specifically, 84 proteins were found to be up-regulated, while 79 proteins were down-regulated (with a fold change of ≥ 1.5 and ≥95% confidence). nih.gov This indicates a large-scale reprogramming of cellular processes in response to the ionic liquid.

Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses of these differentially expressed proteins have revealed the specific biological processes and metabolic pathways that are affected. The up-regulated proteins were primarily associated with the plant's defense mechanisms against external stresses. nih.gov Conversely, the down-regulated proteins were enriched in pathways related to chloroplasts, photosynthetic membranes, and thylakoids. nih.gov

KEGG pathway analysis identified 14 significantly down-regulated pathways in response to the three tested imidazolium-based ionic liquids, including [C₁₂mim]Cl. nih.gov Among the most affected were metabolic pathways, carbon metabolism, biosynthesis of amino acids, and porphyrin and chlorophyll (B73375) metabolism. nih.gov These findings from proteomic studies corroborate the observed physiological effects, such as growth inhibition and oxidative stress, by detailing the disruption of fundamental cellular functions like photosynthesis and primary metabolism. nih.gov

Table 2: Differentially Expressed Proteins in Arabidopsis thaliana in Response to this compound

Environmental Fate and Ecological Impact

The increasing use of ionic liquids such as this compound necessitates a thorough understanding of their environmental fate and ecological impact. Their unique properties, including high stability and solubility, can pose potential threats to ecosystems. nih.gov

Persistence and Degradation in Aquatic and Soil Environments

The persistence of [C₁₂mim]Cl in the environment is a significant concern. Studies have shown that the concentration of [C₁₂mim]Cl remains stable in tested soil, with a change rate of no more than 10% during the exposure period. nih.gov This suggests a high degree of persistence in terrestrial environments. The stability of imidazolium-based ionic liquids can lead to their accumulation in soil and water. nih.gov

The degradation of these compounds is often slow. While some ionic liquids can be partially mineralized by microbial communities in activated sludge, this process can require extended periods. mdpi.com In aquatic environments, advanced oxidation processes like Fenton-like systems have been shown to be effective in degrading imidazolium-based ionic liquids. researchgate.net However, the natural degradation pathways and rates for [C₁₂mim]Cl in various environmental compartments are still an area of active research. The structure of the ionic liquid, particularly the length of the alkyl side chain, plays a crucial role in its biodegradability. rsc.org

Influence on Soil Physicochemical Properties and Enzyme Activities

The introduction of this compound into the soil can significantly alter its physicochemical properties. At concentrations of 200 mg kg⁻¹ and 400 mg kg⁻¹, [C₁₂mim]Cl has been shown to have a significant influence on soil organic matter content, pH value, and conductivity. nih.gov Other imidazolium-based ionic liquids have also been found to increase soluble salts and alter the pH of the soil. semanticscholar.org These changes can have cascading effects on the soil's micro-ecological system. semanticscholar.orgresearchgate.net

Soil enzymes are vital for nutrient cycling and maintaining soil health. usda.gov The presence of [C₁₂mim]Cl can significantly impact the activity of these enzymes. At a concentration of 40 mg kg⁻¹, a significant change in soil enzyme activities was observed. nih.gov The response of soil enzymes to contaminants can be complex; for instance, some studies on other ionic liquids have shown that urease activity was initially stimulated and then decreased over time, while β-glucosidase activity was stimulated after a period of incubation. nih.gov Dehydrogenase and acid phosphatase activities were inhibited at high concentrations of another ionic liquid. nih.gov These alterations in enzyme activity can disrupt essential soil processes and indicate a decline in soil quality. mdpi.com

Green Chemistry and Sustainability Considerations in Application Design